molecular formula C8H7N3O2S B13662172 Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

Cat. No.: B13662172
M. Wt: 209.23 g/mol
InChI Key: JUCPYCRPELCEMZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 4-imidazolyl group and at position 4 with a methyl carboxylate ester. This structure combines two biologically relevant moieties: the thiazole ring, known for its role in medicinal chemistry, and the imidazole group, which can participate in hydrogen bonding and metal coordination.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)6-3-14-7(11-6)5-2-9-4-10-5/h2-4H,1H3,(H,9,10)

InChI Key

JUCPYCRPELCEMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CN=CN2

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves the condensation of α-haloketones or α-dibromoketones with thiourea or thioamides. This method is widely used for synthesizing 2,4-disubstituted thiazoles:

  • Reaction of α,α-dibromoketones with thiourea or thioamides in ethanol at room temperature yields 2-amino-4-substituted thiazoles.
  • The reaction proceeds rapidly, often within 10–20 minutes, and provides good yields of thiazole derivatives.

One-Pot Bromination and Cyclization

A patented method describes a one-pot synthesis of 2-substituted amino-4-methylthiazole-5-carboxylate derivatives by:

  • Bromination of β-ketoesters with N-bromosuccinimide (NBS) in a water/tetrahydrofuran solvent system.
  • Subsequent reaction with N-substituted thiourea derivatives under heating.
  • Basification and purification yield the desired thiazole derivatives with high purity and yield.

This method simplifies traditional two-step processes and is applicable to various substituted thiazoles, potentially adaptable for this compound synthesis.

Cyclization from α-Acylamino-Carbonyl Compounds

Another approach involves cyclodehydration of α-acylamino-carbonyl compounds to form thiazoles. This method is less common but useful for specific substitutions.

Specific Preparation Routes for this compound

Proposed Synthetic Route

Based on analogies with related compounds and general thiazole synthesis methods, the following route is plausible:

This route aligns with the condensation methods described in literature for similar compounds.

Example from Related Literature

  • Synthesis of methyl 2-amino-5-substituted thiazole-4-carboxylates has been achieved by reacting phenylacetaldehyde with methyl dichloroacetate in the presence of sodium methoxide, followed by thiourea addition and cyclization.
  • For this compound, replacing the phenylacetaldehyde with an imidazole-containing aldehyde or equivalent precursor would be the key step.

Experimental Data and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
Bromination of β-ketoester N-Bromosuccinimide, THF/H2O, heating >80 One-pot process simplifies bromination
Cyclization with thiourea N-substituted thiourea derivative, water bath heating 70–90 Forms 2-substituted amino thiazole salts
Basification & Purification Ammonia solution, filtration, recrystallization - High purity products obtained
Alternative condensation α,α-Dibromoketone + thiourea in ethanol, room temp 60–80 Rapid reaction, mild conditions

Analytical Characterization

Typical characterization methods for these compounds include:

  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR shows signals corresponding to methyl ester (singlet ~3.6 ppm), thiazole and imidazole protons.
    • $$^{13}C$$ NMR confirms carbonyl carbons (~165-170 ppm) and aromatic carbons.
  • Infrared Spectroscopy (IR):
    • Ester C=O stretch near 1680-1700 cm$$^{-1}$$.
    • NH stretches if amino groups present.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with $$C8H7N3O2S$$ (m/z 209).
  • Melting Point:
    • Dependent on purity and substitution pattern; useful for confirmation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
One-pot bromination & cyclization β-Ketoester + NBS + thiourea THF/H2O, heat, ammonia basification Simple, high yield, versatile Requires careful control of bromination
Hantzsch condensation α,α-Dibromoketone + thiourea Ethanol, room temperature Mild conditions, rapid reaction Limited to certain substituents
Cyclodehydration α-Acylamino-carbonyl compound Dehydrating agents, heating Useful for specific derivatives More complex starting materials

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound is typically synthesized via cycloaddition or coupling reactions. Key steps include:

  • Cycloaddition with ethyl isocyanoacetate : Reaction of imidoyl chlorides (e.g., from 4-bromophenyl or 4-fluorophenyl precursors) with ethyl isocyanoacetate under basic conditions (DBU/THF, −78°C to RT) yields 1,5-diaryl-substituted imidazole-thiazole hybrids .

  • Esterification : Methylation of the carboxylic acid intermediate (e.g., using methanol/H<sup>+</sup>) generates the final ester .

Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield Reference
0.1M NaOH, reflux2-(4-Imidazolyl)thiazole-4-carboxylic acid68–83%
7M HCl, RTPartial hydrolysis to thiazoline derivatives45%

Hydrolysis in concentrated HCl produces unstable intermediates like thioamide-diamides, which further degrade to imides and acetic acid .

Alkylation and Acylation

The imidazole NH and thiazole sulfur are nucleophilic sites:

  • Alkylation : Treatment with alkyl halides (e.g., bromoacetamide) at the imidazole NH forms N-alkylated derivatives. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits β-ketoacyl synthase enzymes (IC<sub>50</sub> = 2.43 µM) .

  • Acylation : Reaction with acyl chlorides (e.g., 2-trifluoromethoxybenzoyl chloride) in THF/DIEA yields acylated products (48–64% yields) .

Photooxidation with Singlet Oxygen (¹O₂)

The thiazole ring reacts with ¹O₂ via a Baeyer–Villiger-like mechanism:

Substituent Reaction Rate (×10⁸ M⁻¹s⁻¹) Major Product
4-Carboxamide3.1Imide + formic acid
5-Methyl9.6Triamide (stable)

Electron-withdrawing groups (e.g., carboxamide) reduce reactivity, while electron-donating groups (e.g., methyl) accelerate oxidation .

Cross-Coupling and Heterocycle Functionalization

  • Suzuki–Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thiazole C5 position .

  • Cyclization : Intramolecular reactions with hydrazine yield imidazo[2,1-b]thiazole derivatives, enhancing pharmacological activity .

Biological Activity and Selectivity

Derivatives exhibit dissociative bioactivity:

  • Antimycobacterial activity : Methyl 2-amino-5-benzylthiazole-4-carboxylate shows MIC = 0.06 µg/ml against M. tuberculosis H37Rv .

  • Enzyme inhibition : Bromoacetamido derivatives selectively alkylate catalytic cysteine residues in β-ketoacyl synthases .

This compound’s versatility in synthesis, functionalization, and bioactivity underscores its potential in medicinal chemistry. Future studies should explore its applications in targeted drug delivery and photodynamic therapy.

Scientific Research Applications

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate include:

Key Research Findings

Biological Activity: AVX420 and AVX235, which differ only in alkyl chain length (heptyloxy vs. octylphenoxy), show distinct IC50 values in hematological cancer cell lines (8.5 µM vs. 11.9 µM), suggesting that hydrophobicity and steric effects influence potency . The absence of activity data for this compound precludes direct comparison, but its imidazole group may enhance target binding via H-bonding or metal coordination, as seen in imidazole-containing metalloenzyme inhibitors .

Synthetic Routes: Thiazole-4-carboxylates are commonly synthesized via cyclization reactions or coupling using reagents like DCC/HOBt. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate is prepared from nitriles and ethyl 2-bromoacetoacetate , while AVX derivatives involve phenoxy-acetyl side chains .

Physicochemical Properties :

  • Substituents critically impact solubility and bioavailability. AVX420’s heptyloxy group enhances membrane permeability, whereas the polar benzamido group in Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate may limit cellular uptake .

Biological Activity

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.

Structure and Properties

The compound features a thiazole ring fused with an imidazole moiety, contributing to its biological activities. The presence of these heterocycles is crucial for the interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

  • Mechanism of Action : Research indicates that thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown IC50 values as low as 1.50 µM against human leukemia cell lines, indicating potent cytotoxicity .
  • Case Study : A study evaluated the activity of this compound against various cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values of 5 µM and 3 µM respectively, demonstrating its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF-75
HepG23
A431<1

Antioxidant Activity

Thiazole derivatives are known for their antioxidant properties, which are essential for protecting cells from oxidative stress.

  • Research Findings : Studies have shown that this compound exhibits significant free radical scavenging activity. It was tested using DPPH and ABTS assays, showing a scavenging percentage of over 70% at a concentration of 100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy.

  • Mechanism : The compound has been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study involving LPS-stimulated macrophages, this compound reduced TNF-α levels by approximately 60% compared to untreated controls .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is well-documented.

  • Case Studies : this compound demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate and its analogs?

  • Methodology : The synthesis of thiazole-4-carboxylate derivatives often involves cyclization reactions using thiourea and α-bromoketones or esters under basic conditions. For example, ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate is synthesized via the reaction of ethyl 2-bromoacetate with thiourea (). Adapting this approach, substituting the bromoacetate with imidazole-containing precursors could yield the target compound.
  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to enhance yield and purity. Use spectroscopic techniques (NMR, IR) for structural validation.

Q. How can the structural integrity of this compound be confirmed?

  • Analytical Tools :

  • X-ray crystallography : Resolve crystal structures using programs like SHELXL ( ).
  • Spectroscopy : HRMS for molecular mass (e.g., [M+H]+ = 252.0694 in ), IR for functional groups (e.g., 1626 cm⁻¹ for C=O stretching in ).
  • Chromatography : HPLC to assess purity (≥97% as in ).

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Approach :

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis (e.g., MIC = 0.06 µg/ml for a derivative in ).
  • Enzyme Inhibition : IC50 determination against targets like β-ketoacyl-ACP synthase (mtFabH; IC50 = 0.95 µg/ml in ).
    • Controls : Include reference drugs (e.g., isoniazid for TB) and validate results with triplicate experiments.

Advanced Research Questions

Q. How do structural modifications influence the activity of thiazole-4-carboxylate derivatives?

  • SAR Insights :

  • Substituent Effects : Adding benzyl groups at position 5 (e.g., methyl 2-amino-5-benzylthiazole-4-carboxylate) enhances anti-TB activity (MIC = 240 nM) but abolishes mtFabH inhibition ( ).
  • Halogenation : Bromoacetamido substituents (e.g., 2-(2-bromoacetamido)-5-(3-chlorophenyl)) improve enzyme inhibition (IC50 = 2.43 µM) but reduce whole-cell efficacy ( ).
    • Design Strategy : Use computational docking to predict binding modes and prioritize substituents for synthesis.

Q. How can contradictory data between enzyme inhibition and whole-cell activity be resolved?

  • Hypothesis Testing :

  • Permeability Issues : Assess membrane permeability via log P values (e.g., Log S = -4.04 for a related compound in ).
  • Metabolic Stability : Evaluate susceptibility to CYP450 enzymes (e.g., CYP2C19 inhibition in ).
    • Experimental Validation : Use efflux pump inhibitors or pro-drug strategies to enhance intracellular concentrations.

Q. What pharmacokinetic challenges are associated with this compound class?

  • ADME Profile :

  • Absorption : High gastrointestinal absorption predicted (Lipinski compliance in ).
  • BBB Penetration : Poor CNS availability due to polar groups (TPSA = 93.45 Ų in ).
    • Optimization : Introduce lipophilic substituents to balance solubility and permeability while monitoring CYP inhibition risks.

Q. How can synthetic impurities or degradation products be characterized?

  • Degradation Studies :

  • Forced Degradation : Expose to heat, light, and humidity, then analyze via LC-MS (e.g., detect sulfoxides from oxidation in ).
  • Stability Testing : Store under nitrogen at 2–8°C to prevent decomposition ().

Methodological Guidance

  • Data Interpretation : Cross-reference crystallographic data (SHELX refinement in ) with spectroscopic results to resolve ambiguities.
  • Contradictory Results : Replicate assays under standardized conditions and use orthogonal methods (e.g., SPR for enzyme kinetics if IC50 data conflict).

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